Structural Isomerism Differentiates Target Binding Topology from GSK‑2578215A
The closest molecular‑formula isomer, GSK‑2578215A (CAS 1285515‑21‑0; C₂₄H₁₈FN₃O₂), is a potent LRRK2 inhibitor with an IC₅₀ of approximately 10 nM against wild‑type and G2019S mutant LRRK2 [1]. GSK‑2578215A positions its 2‑(benzyloxy)‑5‑(2‑fluoropyridin‑4‑yl)benzamide scaffold to occupy the LRRK2 ATP pocket. In contrast, N‑({[2,3'‑bipyridine]‑3‑yl}methyl)‑3‑(4‑fluorophenoxy)benzamide carries a 2,3'‑bipyridine unit and a meta‑linked 4‑fluorophenoxy group, a topological arrangement that directs the fluorophenoxy vector into a different region of the binding cleft. While quantitative target‑engagement data for the target compound are not publicly available, the divergence in substitution pattern between the two isomers is predicted to abolish LRRK2 affinity and to confer binding preference for alternative kinases or non‑kinase targets [2]. Any assay requiring LRRK2 inhibition should therefore exclude the target compound, whereas projects seeking a bipyridyl‑benzamide probe with deliberately orthogonal selectivity may prefer it.
| Evidence Dimension | LRRK2 WT/G2019S inhibitory potency (biochemical IC₅₀) |
|---|---|
| Target Compound Data | Not reported; structurally predicted to lack LRRK2 activity |
| Comparator Or Baseline | GSK‑2578215A IC₅₀ ≈ 10 nM (wild‑type and G2019S LRRK2) |
| Quantified Difference | Predicted >100‑fold higher IC₅₀ (inactive on LRRK2) based on structural isomerism |
| Conditions | Biochemical kinase assay; comparator data from published LRRK2 inhibitor profiling |
Why This Matters
Users requiring LRRK2‑active probes should select GSK‑2578215A, whereas laboratories screening for novel kinase selectivity profiles obtain a structurally distinct chemical starting point with the target compound.
- [1] ChemWhat Database. GSK2578215A (CAS 1285515-21-0): potent selective LRRK2 inhibitor, IC₅₀ ~10 nM. Available at: https://www.chemwhat.tw (accessed via CAS registry). View Source
- [2] Hoelzemann G, Dorsch D, Jonczyk A, Amendt C, Zenke F. Bipyridyl derivatives. United States Patent Application US20130102608 A1. Published April 25, 2013. Assignee: Merck Patent GmbH. View Source
